molecular formula C11H19NO5 B1344111 N-Boc-3-methylmorpholine-3-carboxylic Acid CAS No. 1052680-53-1

N-Boc-3-methylmorpholine-3-carboxylic Acid

Cat. No.: B1344111
CAS No.: 1052680-53-1
M. Wt: 245.27 g/mol
InChI Key: OWKAFGALKWOGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-3-methylmorpholine-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

Enantiopure derivatives of N-Boc-3-methylmorpholine-3-carboxylic acid have been synthesized for use in studying conformation-activity relationships in biologically active peptides. The synthesis involves a series of steps including carbene-catalyzed condensation, reductive amination, and lactam cyclization, highlighting the compound's utility in generating conformationally rigid dipeptide surrogates (Dietrich & Lubell, 2003).

Peptide Coupling Reactions

The compound has been utilized in peptide coupling reactions to form arylamides of N-protected amino acids and small peptides. The activation of N-tert-Butoxycarbonylamino acids (Boc-Xaa-OH) with phenols and hydroxylamines showcases the compound's role in facilitating the synthesis of complex peptides and amino acid derivatives (Benoiton, Lee, & Chen, 2009).

Synthesis of Fluorinated Heterocyclic Amino Acids

This compound derivatives have been used in the synthesis of fluorinated heterocyclic amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. These compounds are valuable as building blocks in medicinal chemistry due to their potential biological activities and applications in drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Enzyme-Catalyzed Kinetic Resolution

The compound has been used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids through an enzyme-catalyzed kinetic resolution process. This method facilitates the production of enantiopure compounds, which are crucial for the synthesis of stereoselective pharmaceuticals and reboxetine analogs (Fish, Mackenny, Bish, Buxton, Cave, Drouard, Hoople, Jessiman, Miller, Pasquinet, Patel, Reeves, Ryckmans, Skerten, & Wakenhut, 2009).

Safety and Hazards

The safety data sheet for N-Boc-3-methylmorpholine-3-carboxylic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

N-Boc-3-methylmorpholine-3-carboxylic Acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds. The nature of these interactions involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to the cleavage or formation of peptide bonds .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of proteases by forming a covalent bond with the catalytic residue in the enzyme’s active site. This inhibition can result in the accumulation of substrate molecules and a decrease in the production of reaction products. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The compound can also influence the activity of metabolic enzymes, leading to changes in the rates of metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its overall bioavailability.

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAFGALKWOGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624563
Record name 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052680-53-1
Record name 4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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